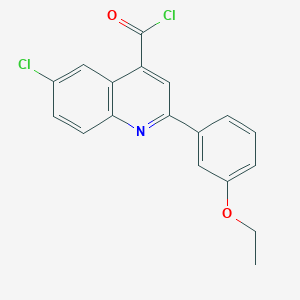
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is characterized by the presence of a quinoline core, which is a nitrogen-containing heterocyclic compound. This core is substituted at the 2-position with a chlorophenyl group and at the 6-position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” include a molecular weight of 336.60 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Structural and Optical Properties
- Structural and Optical Analysis : The structural and optical properties of related quinoline derivatives have been a subject of study, highlighting their potential in various applications due to their unique characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and Applications
- Spectroscopic Studies and Applications : Detailed spectroscopic analysis, including FT-IR, NMR, and UV-Vis absorption, of related chlorophenyl quinoline compounds has been conducted, shedding light on their potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis Techniques
- Efficient Synthesis Methods : Innovative synthesis methods for related quinoline compounds have been developed, offering new pathways for creating materials with specific properties (Liu et al., 2009).
Photovoltaic Applications
- Photovoltaic Properties and Device Fabrication : Investigations into the photovoltaic properties of quinoline derivatives have been conducted, including their application in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- Dielectric Properties Analysis : Studies on the dielectric properties of quinoline derivative thin films have revealed insights into their electronic properties, which can inform their use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
- Crystal Structure and Chlorination Mechanisms : Research on the crystal structures of related compounds has provided valuable information on their molecular arrangements and chlorination mechanisms (Cardellini et al., 1994).
Propiedades
IUPAC Name |
6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRDTOHSDDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















